molecular formula C15H10F3N B1624339 2-phenyl-5-(trifluoromethyl)-1H-indole CAS No. 491601-38-8

2-phenyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B1624339
CAS No.: 491601-38-8
M. Wt: 261.24 g/mol
InChI Key: AVHBERHHLKGZCL-UHFFFAOYSA-N
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Description

The Indole (B1671886) Scaffold in Contemporary Medicinal and Organic Chemistry Research

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal and organic chemistry. ijnrd.orgijnrd.org This scaffold is a prevalent feature in a vast number of biologically active natural products, pharmaceuticals, and agrochemicals. nih.gov Its significance is underscored by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, which play critical roles in various physiological processes. marketpublishers.com

In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. mdpi.com This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin (B1671933), antimigraine drugs from the triptan class, and various anticancer compounds. marketpublishers.comrsc.orgacs.org The structural rigidity and rich electron density of the indole ring allow for specific interactions with enzymes and receptors, making it an attractive framework for the design of new therapeutic agents. mdpi.com Researchers continue to explore indole derivatives for their potential in treating a wide array of conditions, including cancer, microbial infections, and inflammatory diseases. acs.orgnih.gov

The utility of the indole scaffold also extends deeply into organic synthesis. The development of novel methods for constructing and functionalizing the indole core is an active and evolving area of research. rsc.org Classical methods for indole synthesis are continually being refined, and new catalytic systems are being developed to allow for more efficient and environmentally benign preparations. rsc.org The ability to selectively introduce substituents at various positions on the indole ring is crucial for fine-tuning the biological and physical properties of the resulting molecules. nih.gov

Rationale for Investigating Substituted Indole Derivatives with Phenyl and Trifluoromethyl Moieties

The specific substitution pattern of 2-phenyl-5-(trifluoromethyl)-1H-indole is the result of strategic molecular design aimed at enhancing its physicochemical and biological properties. The incorporation of both a phenyl group and a trifluoromethyl group onto the indole scaffold is a deliberate strategy in medicinal chemistry.

The 2-phenyl-indole substructure is a recognized pharmacophore with a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. acs.org The phenyl group at the 2-position can engage in various non-covalent interactions with biological targets, contributing to the binding affinity and selectivity of the molecule.

The trifluoromethyl (-CF3) group is a particularly valuable substituent in modern drug design. Its introduction into a molecule can bring about significant improvements in several key properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes and improve its oral bioavailability.

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the indole ring, potentially leading to stronger interactions with target proteins.

For instance, research on the structurally analogous indazole ring system has shown that the presence of a trifluoromethyl group on a phenyl ring attached to the core heterocycle can significantly improve in vitro activity for targets such as the TRPA1 ion channel, which is implicated in inflammatory pain. nih.gov This highlights the potential for the 2-phenyl-5-(trifluoromethyl) substitution pattern on an indole ring to yield compounds with valuable biological activities. The commercial availability of this compound as a chemical intermediate further suggests its utility in the synthesis of more complex molecules for research and development. marketpublishers.com

Historical Context of Indole Derivative Research and its Evolution

The study of indole chemistry has a rich history dating back to the 19th century, with its origins linked to the investigation of the dye indigo. rsc.org In 1866, Adolf von Baeyer first synthesized the parent indole molecule. cumhuriyet.edu.tr However, it was the discovery by Emil Fischer in 1883 of a versatile method for synthesizing indoles from arylhydrazones and carbonyl compounds that truly catalyzed the exploration of this class of molecules. ijnrd.orgrsc.org This reaction, now known as the Fischer indole synthesis, remains one of the most important and widely used methods for preparing substituted indoles to this day. rsc.org

The evolution of indole synthesis has been marked by the development of numerous other named reactions, including the Reissert, Madelung, and Bartoli syntheses, each offering different pathways to the indole core. cumhuriyet.edu.tr Over the past few decades, research has increasingly focused on the development of more efficient and milder synthetic methods. The advent of transition-metal-catalyzed reactions, for example, has provided powerful new tools for constructing and functionalizing indoles with high levels of control and efficiency. rsc.org

The historical timeline of indole research reflects a continuous drive to not only understand the fundamental chemistry of this heterocyclic system but also to harness its potential for practical applications. From its early use in dyestuffs to its central role in modern drug discovery, the indole scaffold has been and continues to be a subject of intense scientific investigation. rsc.org The synthesis and study of specifically substituted derivatives like this compound are a direct continuation of this long-standing research tradition, aiming to create novel molecules with tailored properties for a variety of scientific and therapeutic purposes.

Interactive Data Tables

Table 1: Key Properties of Featured Chemical Scaffolds

Compound/ScaffoldKey FeaturesSignificance in Research
Indole Bicyclic aromatic heterocyclePrivileged scaffold in medicinal chemistry; core of many natural products and pharmaceuticals. mdpi.com
2-Phenyl-1H-indole Indole with a phenyl group at the C2 positionKnown pharmacophore with anti-inflammatory and antioxidant activities. acs.org
Trifluoromethyl Group (-CF3) Electron-withdrawing, highly lipophilicEnhances metabolic stability and cell permeability of drug candidates.

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBERHHLKGZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462377
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491601-38-8
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 Phenyl 5 Trifluoromethyl 1h Indole and Analogues

Regioselective Synthesis Approaches to Trifluoromethylated Indoles

Achieving regioselectivity is paramount in the synthesis of substituted indoles. For molecules like 2-phenyl-5-(trifluoromethyl)-1H-indole, this involves precise control over the placement of the trifluoromethyl group at the C-5 position and the phenyl group at the C-2 position.

Palladium-catalyzed reactions are powerful tools for constructing complex heterocyclic systems. researchgate.net These methods often offer high efficiency and functional group tolerance. One prominent strategy involves a one-pot process combining a Sonogashira coupling with a subsequent heteroannulation. nih.gov For instance, the reaction of an appropriately substituted o-haloaniline with a terminal alkyne, such as phenylacetylene (B144264), can yield 2-substituted indoles. nih.gov A regioselective approach to 5-trifluoromethyl-1H-indole has been achieved through a palladium-catalyzed coupling and annulation method involving 2-iodo-4-trifluoromethylaniline and functionalized alkynes. researchgate.net

Recent developments have also focused on the palladium-catalyzed functionalization of unactivated alkenes. researchgate.netnih.gov A substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides a direct route to various trifluoromethyl-containing indoles. researchgate.netnih.gov This [4+1] annulation process demonstrates how the structure of the starting alkene can dictate the regioselectivity of the final indole (B1671886) product. researchgate.netnih.gov Furthermore, palladium catalysis is effective for the direct trifluoromethylation of indole cores, although this is more relevant to post-synthetic modification. bohrium.comdocumentsdelivered.com For example, an efficient palladium-catalyzed C7-trifluoromethylation of indolines has been reported, which can then be converted to the corresponding indole. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

Reaction Type Key Reactants Catalyst System Key Feature Reference(s)
Sonogashira Coupling/Annulation o-haloaniline, phenylacetylene Pd(PPh3)2Cl2, CuI One-pot synthesis of 2-phenylindoles. nih.gov nih.gov
Coupling/Annulation 2-iodo-4-trifluoromethylaniline, alkyne Palladium catalyst Regioselective synthesis of 5-trifluoromethyl-1H-indole. researchgate.net researchgate.net
Alkene Functionalization/[4+1] Annulation γ,δ-alkenes, trifluoroacetimidoyl chlorides Palladium catalyst Controllable access to trifluoromethyl-containing indoles. researchgate.netnih.gov researchgate.netnih.gov
C-H Trifluoromethylation Indoline, Umemoto's reagent Pd(II) catalyst, Cu(II) oxidant Regioselective C7-trifluoromethylation. nih.gov nih.gov

Beyond palladium-catalyzed methods, several other cyclization strategies are employed for indole synthesis. The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ijarsct.co.inrsc.org A one-pot version of this reaction, using a mixture of a carbonyl compound and a substituted phenylhydrazine, can produce indoles in high yields. ijarsct.co.in To obtain this compound via this route, 4-(trifluoromethyl)phenylhydrazine (B1295192) would be reacted with acetophenone (B1666503).

Radical cascade reactions have emerged as a powerful modern technique. Visible-light-promoted cascade cyclizations mediated by trifluoromethyl radicals offer an efficient pathway to trifluoromethylated heterocycles without the need for transition-metal catalysts. nih.gov In a typical mechanism, a trifluoromethyl radical adds to an alkene, and the resulting radical intermediate undergoes an intramolecular cyclization onto the indole ring. nih.gov Copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has also been developed for the synthesis of 2-trifluoromethylquinolines, a strategy whose principles can be adapted to indole systems. rsc.org Another approach involves the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a CO surrogate to form the indole ring. mdpi.com

Functionalization and Derivatization at Indole Positions

The synthesis of this compound can be approached either by constructing the indole ring with the substituents already in place on the precursors or by functionalizing a pre-existing indole scaffold.

The introduction of a trifluoromethyl group onto an indole ring is a key step that can be achieved through various methods. bohrium.com These strategies generally fall into two categories: direct installation of the CF3 group via C-H activation or cyclization reactions using a starting material that already contains the CF3 group. bohrium.com Reagents like Togni's reagent and Langlois' reagent are commonly used for radical-based trifluoromethylation, often catalyzed by metals such as copper or palladium. bohrium.com For example, a short synthesis of 5-trifluoromethyl-1H-indole has been described starting from 2-iodo-4-trifluoromethylaniline. researchgate.net

The phenyl group at the C-2 position is often introduced by using a phenyl-containing building block in a cyclization reaction. The Fischer indole synthesis using acetophenone is a direct example. ijnrd.org Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of an o-haloaniline with phenylacetylene followed by cyclization, directly install the phenyl group at the desired position. nih.gov

Once the core this compound scaffold is synthesized, it can be further modified to create a diverse range of analogues. This concept, often termed post-synthetic modification (PSM), allows for the introduction of various functional groups onto the pre-formed indole structure. researchgate.netresearchgate.net The indole nitrogen (N-1) is a common site for derivatization, allowing for the introduction of alkyl or aryl groups. The C-3 position of the indole is also highly amenable to functionalization, such as through electrophilic substitution reactions. nih.gov

The N-CF3 motif has been shown to be robust and compatible with modern C-H activation and palladium-catalyzed cross-coupling conditions, allowing for significant diversification. nih.gov For instance, a C-Br bond on an indole core can be used for subsequent palladium-catalyzed alkylation, arylation, cyanation, or amination reactions, showcasing the potential for downstream diversification. nih.gov This highlights the modularity of the indole scaffold, where different positions can be selectively functionalized to build molecular complexity. nih.govrsc.org

Green Chemistry Principles in the Synthesis of Indole Derivatives

The growing importance of sustainability in chemical manufacturing has spurred the development of green synthetic methods for indole derivatives. nih.gov These approaches aim to be cost-effective, safe, and efficient while minimizing energy consumption and waste. nih.gov Key strategies include the use of green solvents, avoiding hazardous reagents, and employing metal-free catalysts. nih.govchemsynthesis.com

For indole synthesis, water has been successfully used as a medium for the Fischer indole synthesis, catalyzed by SO3H-functionalized ionic liquids. rsc.org This system allows for easy separation of the product and recycling of the catalyst. rsc.org One-pot reactions are inherently greener as they reduce the number of workup and purification steps, saving solvents and energy. ijarsct.co.in A two-step reaction starting from anilines using ethanol (B145695) as a benign solvent and avoiding any metal catalyst has been developed to produce a variety of indole derivatives. rsc.org The use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, also aligns with green chemistry principles by allowing for easy recovery and reuse of the catalyst. nih.gov These principles are directly applicable to the synthesis of complex indoles like this compound, promoting more environmentally friendly production routes.

Table 2: Green Chemistry Approaches in Indole Synthesis

Green Principle Method/Catalyst Solvent Key Advantage Reference(s)
Use of Green Solvents Fischer Indole Synthesis with SO3H-functionalized ionic liquids Water Catalyst recyclability, avoidance of organic solvents. rsc.org rsc.org
Metal-Free Synthesis Ugi multicomponent reaction followed by acid-induced cyclization Ethanol Avoids transition-metal catalysts, mild conditions. rsc.org rsc.org
Heterogeneous Catalysis Copper oxide nanoparticles on activated carbon (CuO@C) PEG-400 Catalyst is recyclable, ligand- and base-free conditions. nih.gov nih.gov
One-Pot Synthesis Fischer Indole Synthesis Ethanol Reduced workup steps, time-saving. ijarsct.co.in ijarsct.co.in

Mechanistic Studies of this compound Synthesis Pathways

The synthesis of this compound, a molecule of significant interest in medicinal chemistry and material science, can be achieved through several established synthetic routes. The mechanistic pathways of these strategies, including the Fischer, Bischler-Möhlau, and palladium-catalyzed Larock syntheses, have been the subject of considerable investigation. These studies provide critical insights into reaction intermediates, transition states, and the factors governing reaction outcomes.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. For the specific synthesis of this compound, this reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of (4-(trifluoromethyl)phenyl)hydrazine and acetophenone. wikipedia.orgresearchgate.netnih.gov

The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps: mdpi.comresearchgate.net

Phenylhydrazone Formation: The initial step is the reaction between (4-(trifluoromethyl)phenyl)hydrazine and acetophenone under acidic conditions to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine or 'ene-hydrazine' form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.

Aromatization and Cyclization: The resulting intermediate, a di-imine, rearomatizes. The nucleophilic amino group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, an aminoindoline intermediate.

Elimination of Ammonia (B1221849): Finally, under the acidic conditions, a molecule of ammonia is eliminated from the aminoindoline intermediate, leading to the formation of the stable, aromatic indole ring. wikipedia.orgresearchgate.net

Isotopic labeling studies have confirmed that the N1 nitrogen of the indole ring originates from the substituted phenylhydrazine. wikipedia.org While this general mechanism is widely accepted, the presence of the strong electron-withdrawing trifluoromethyl group on the phenylhydrazine ring can influence the reaction rate and yield. Some studies have noted that substrates like p-(trifluoromethyl)phenylhydrazine can lead to lower product yields in certain Fischer indolization reactions, likely due to the decreased nucleophilicity of the hydrazine (B178648) and the stability of intermediates. nih.gov

Table 1: Key Mechanistic Steps of the Fischer Indole Synthesis

StepDescriptionIntermediate(s)
1Phenylhydrazone FormationPhenylhydrazone
2TautomerizationEne-hydrazine
3 ub.eduub.edu-Sigmatropic RearrangementDi-imine
4Intramolecular CyclizationAminoindoline
5Elimination & AromatizationThis compound

Bischler-Möhlau Indole Synthesis Pathway

The Bischler-Möhlau synthesis provides an alternative route to 2-arylindoles. The synthesis of this compound via this method would involve the reaction between α-bromoacetophenone (phenacyl bromide) and an excess of 4-(trifluoromethyl)aniline (B29031). nih.govresearchgate.net

The mechanism of this reaction is known to be complex and can be sensitive to reaction conditions. researchgate.net The key stages are understood as follows:

Intermediate Formation: The reaction begins with the nucleophilic substitution of bromide from α-bromoacetophenone by 4-(trifluoromethyl)aniline to form an α-arylamino ketone intermediate. A second molecule of the aniline (B41778) then reacts with the ketone carbonyl to generate a diamino-alkene or related species. researchgate.netnih.gov

Cyclization and Aromatization: This intermediate undergoes an electrophilic cyclization onto the aniline ring. The charged aniline moiety from the second addition acts as a leaving group, facilitating the ring closure. Subsequent tautomerization and aromatization yield the final this compound. nih.govresearchgate.net

Mechanistic investigations using isotopic labeling have provided deeper insight. A study involving a ¹³C-labeled α-bromoacetophenone analogue showed that the label resided at the C3 position of the final indole. This finding supports a pathway that proceeds through an imine intermediate formed from two equivalents of the aniline reactant, rather than a direct cyclization followed by a 1,2-aryl shift. nih.gov

Palladium-Catalyzed Synthesis Pathways (Larock Indole Synthesis)

Modern synthetic methods, particularly those catalyzed by palladium, offer efficient and regioselective routes to substituted indoles. The Larock indole synthesis is a prominent example, involving the heteroannulation of an ortho-haloaniline with an alkyne. wikipedia.org To produce this compound, the reactants would be 2-iodo-4-(trifluoromethyl)aniline and phenylacetylene. researchgate.net

The catalytic cycle for the Larock synthesis is well-documented and involves the following key transformations: wikipedia.orgub.edu

Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of 2-iodo-4-(trifluoromethyl)aniline to a low-valent palladium(0) species, forming an arylpalladium(II) complex.

Alkyne Coordination and Insertion: The alkyne, phenylacetylene, then coordinates to the palladium center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond. This step forms a new carbon-carbon bond and generates a vinylpalladium(II) intermediate. The regioselectivity of this insertion dictates the final substitution pattern of the indole.

Intramolecular Amination (Cyclization): The nitrogen atom of the aniline moiety acts as an intramolecular nucleophile, attacking the palladium-bound vinyl carbon and displacing the palladium to form a six-membered palladacycle.

Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the C2-N1 bond of the indole ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. ub.edu

Some research has utilized Density Functional Theory (DFT) calculations to probe the stability of intermediates and corroborate the mechanistic pathway for related palladium-catalyzed indole syntheses. These studies help in understanding the factors that control the regioselectivity (e.g., 5-exo vs. 6-endo cyclization pathways) based on the substitution of the alkyne and aniline components. researchgate.net

Table 2: Catalytic Cycle of the Larock Indole Synthesis

StepPalladium Oxidation StateKey Transformation
1Pd(0) → Pd(II)Oxidative addition of 2-iodo-4-(trifluoromethyl)aniline
2Pd(II)Coordination and migratory insertion of phenylacetylene
3Pd(II)Intramolecular nucleophilic attack by nitrogen
4Pd(II) → Pd(0)Reductive elimination to form the indole ring

Structure Activity Relationship Sar Elucidation and Molecular Modeling of 2 Phenyl 5 Trifluoromethyl 1h Indole

Conformational Analysis and Stereochemical Considerations

The rotation around the C2-C(phenyl) bond is expected to have a relatively low energy barrier, allowing the molecule to exist as a mixture of conformers in solution. researchgate.net The planarity of the indole (B1671886) ring itself is largely maintained, though minor pyramidalization at the nitrogen atom can occur, which may be influenced by the electronic effects of the trifluoromethyl group. jst.go.jp

From a stereochemical perspective, 2-phenyl-5-(trifluoromethyl)-1H-indole is an achiral molecule as it does not possess any stereocenters and lacks the necessary restricted rotation that would lead to atropisomerism. omicsonline.org Therefore, it exists as a single enantiomer. The primary stereochemical consideration is the relative orientation of the phenyl ring, which can significantly impact how the molecule presents its pharmacophoric features to a receptor.

Table 1: Key Conformational and Stereochemical Features of this compound

ParameterDescriptionInferred Properties
Dihedral Angle (Indole-Phenyl)The angle of rotation between the plane of the indole ring and the plane of the phenyl ring.Likely non-planar to alleviate steric strain. Expected to be in constant flux in a solution environment.
Rotational BarrierThe energy required to rotate the phenyl ring relative to the indole core.Presumed to be low, allowing for multiple accessible conformations at physiological temperatures.
ChiralityThe property of a molecule being non-superimposable on its mirror image.Achiral; no stereoisomers are possible.

Role of the Trifluoromethyl Group in Modulating Molecular Interactions

The trifluoromethyl (CF3) group at the 5-position of the indole ring is a powerful modulator of the molecule's physicochemical properties and its interactions with biological targets. mdpi.com Its influence stems from a combination of steric and electronic effects.

Electronic Effects: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This has several consequences:

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and access hydrophobic binding pockets within a receptor. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic degradation, thereby increasing the molecule's half-life. mdpi.com

Modulation of Acidity: By withdrawing electron density from the indole ring, the CF3 group increases the acidity of the N-H proton, making it a better hydrogen bond donor.

Steric and Interaction Effects:

Bioisosterism: The CF3 group is often considered a bioisostere of a chlorine atom or a methyl group, but with distinct electronic properties. mdpi.com

Molecular Interactions: The fluorine atoms of the CF3 group can participate in non-canonical hydrogen bonds (C-F···H-X) and other electrostatic interactions with receptor residues, contributing to binding affinity. mdpi.com

In the context of this compound, the CF3 group is expected to enhance binding to targets with hydrophobic pockets and can orient the molecule within the binding site to facilitate other key interactions, such as hydrogen bonding from the indole N-H or π-stacking from the aromatic rings. Studies on related trifluoromethylated indoles have shown that this group can lead to increased biological activity compared to their non-fluorinated analogs. nih.gov

Influence of the Phenyl Substituent on Binding Affinities and Selectivity

The position and nature of substituents on this phenyl ring can have a profound impact on binding affinity and selectivity. While this compound itself is unsubstituted on the phenyl ring, SAR studies on related 2-phenylindole (B188600) derivatives provide valuable insights:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets in a receptor, and its interactions are often critical for high-affinity binding. researchgate.net

π-π Stacking: The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site.

Substituent Effects: In related series, the addition of small electron-withdrawing groups like fluorine to the phenyl ring has been shown to increase potency, whereas bulky substituents can be detrimental to activity. acs.orgnih.gov Electron-donating groups like methoxy (B1213986) have also been shown to influence activity, sometimes increasing it. omicsonline.org

Table 2: Influence of Phenyl Group on Molecular Interactions

Interaction TypeDescriptionPotential Impact on Binding
Hydrophobic InteractionsInteractions with nonpolar regions of the binding site.Major contributor to binding affinity.
π-π StackingNon-covalent interaction between aromatic rings.Can significantly enhance binding affinity and provide orientational specificity.
Steric FitThe physical complementarity between the ligand and the binding site.The size and shape of the phenyl group are critical for optimal fit.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are invaluable for elucidating the SAR of this compound at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jst.go.jp For this compound, docking studies can help to:

Identify Plausible Binding Poses: By sampling a wide range of conformations and orientations, docking algorithms can identify low-energy binding modes within a target's active site.

Elucidate Key Interactions: Analysis of the docked poses can reveal specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions that contribute to binding. For example, docking studies of similar indole derivatives have successfully identified key interactions with protein residues. nih.gov

Guide SAR Studies: By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR trends and predict the activity of novel compounds. For instance, the favorable placement of the trifluoromethyl group in a hydrophobic pocket or the optimal orientation of the phenyl ring for π-stacking can be visualized.

A typical docking workflow would involve preparing the 3D structure of this compound and the target receptor, defining the binding site, and then using a scoring function to evaluate and rank the generated poses.

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions. For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties: figshare.com

Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this molecule, the MEP would likely show a negative potential around the fluorine atoms of the CF3 group and a positive potential near the indole N-H proton, indicating their respective roles as hydrogen bond acceptors and donors. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.net For this compound, the electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2-phenylindole. dergipark.org.tr

Table 3: Predicted Electronic Properties from Quantum Mechanical Calculations

PropertyDescriptionPredicted Characteristics for this compound
Molecular Electrostatic Potential (MEP)The electrostatic potential mapped onto the electron density surface.Negative potential on fluorine atoms; positive potential on the N-H proton.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Expected to be relatively large, indicating good chemical stability.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.A significant dipole moment is expected due to the highly polar CF3 group.

These computational approaches, when integrated with experimental data, provide a comprehensive understanding of the SAR of this compound, facilitating the design of more potent and selective analogs for therapeutic applications.

Mechanistic Investigations of Biological Activities of 2 Phenyl 5 Trifluoromethyl 1h Indole and Analogues

Evaluation of Enzyme Inhibition Potential

The therapeutic potential of a compound is often linked to its ability to selectively inhibit specific enzymes involved in disease pathology. Research into 2-phenyl-5-(trifluoromethyl)-1H-indole and its structural analogues has revealed significant inhibitory activity against several key enzymes, suggesting a broad range of potential mechanistic pathways.

Cyclooxygenase (COX) Enzyme Systems

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, represent important targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation, making selective COX-2 inhibitors a desirable therapeutic goal to minimize gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Analogues of this compound have demonstrated notable potential as selective COX-2 inhibitors. A study on 2-phenyl-3-sulfonylphenyl-indole derivatives, which are regio-isomeric analogues, identified them as potent and selective inhibitors of COX-2. nih.gov Specifically, compounds within this series, such as 4a and 8a, were found to have higher activity in cellular assays than the well-known COX-2 inhibitor, Celecoxib. nih.gov The core indole (B1671886) structure is a recognized scaffold for developing COX inhibitors. nih.gov

Further research into related heterocyclic systems has provided a range of inhibitory data. For instance, novel pyrazole (B372694) derivatives have been synthesized and shown to selectively inhibit the COX-2 enzyme with IC₅₀ values ranging from 0.043 to 0.56 μM. nih.gov Certain pyridazine-based compounds also displayed potent COX-2 inhibition, with some showing better inhibitory activity than celecoxib, with IC₅₀ values as low as 15.50 nM. mdpi.com

Elongase of Long-Chain Fatty Acids Family 6 (ELOVL6)

Elongase of Long-Chain Fatty Acids Family 6 (ELOVL6) is a critical enzyme in the pathway for the biosynthesis of long-chain fatty acids. It specifically catalyzes the rate-limiting step in the elongation of saturated and monounsaturated fatty acids. Given its role in lipid metabolism, ELOVL6 has emerged as a therapeutic target for metabolic diseases.

Research has led to the discovery of a novel class of indoledione derivatives as potent inhibitors of ELOVL6. nih.gov Through systematic optimization of an initial indole-based lead compound, researchers identified inhibitors with high selectivity for ELOVL6. nih.gov One representative inhibitor from this class, compound 37, not only demonstrated potent inhibition of the enzyme but also exhibited favorable pharmacokinetic properties, including sustained plasma exposure and good liver penetration in mouse models. nih.gov Following oral administration, this compound effectively inhibited the activity of ELOVL6 in the liver, highlighting the potential of the indole scaffold for developing orally active ELOVL6 inhibitors. nih.gov

Histone Deacetylase (HDAC) and Phosphodiesterase 4 (PDE4)

Histone Deacetylase (HDAC) enzymes play a crucial role in gene expression regulation by modifying the chromatin structure. Their inhibition has become a validated strategy in cancer therapy. Recently, derivatives with a 5-phenyl-1H-indole fragment have been designed and identified as potent and selective inhibitors of HDAC6, a specific isoform that has gained attention for its unique biological functions. nih.gov One such compound, 5i, demonstrated potent activity against HDAC6 with an IC₅₀ value of 5.16 nM and showed desirable cytotoxicity against various tumor cell lines. nih.gov This compound exhibited significant selectivity for HDAC6 over HDAC1 (a selective index of approximately 124), which is a promising feature for reducing the side effects associated with broad-spectrum HDAC inhibitors. nih.gov The trifluoromethyl group is also a feature in other potent HDAC inhibitors. For example, trifluoromethyl ketone-containing compounds have been investigated as a zinc-binding chemotype in HDAC inhibitors, showing a differential mechanism of action depending on the enzyme isoform. rsc.org

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a key role in regulating inflammatory responses. Consequently, PDE4 inhibitors are investigated for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov The indole scaffold has been utilized in the development of PDE4 inhibitors. For instance, a hydroxylated indole-based derivative, AWD12-281, was designed for topical administration. nih.gov Furthermore, studies on pyridazinone derivatives revealed that incorporating an indole residue at a specific position on the heterocyclic ring resulted in a relatively higher inhibitory activity towards the PDE4B isoform. nih.gov This suggests that the planar nature of the indole moiety contributes to a better interaction within the active site of the enzyme. nih.gov

Urease Enzyme

Urease is an enzyme produced by various bacteria, including Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849). This process is crucial for the survival of these pathogens in acidic environments like the stomach and is linked to the pathogenesis of gastritis and peptic ulcers. tandfonline.com Therefore, urease inhibition is a key strategy for combating such infections.

Indole analogues have been synthesized and evaluated for their urease inhibitory potential, with some compounds showing significant activity. tandfonline.com In one study, a series of indole analogues displayed a wide range of inhibitory activity, with IC₅₀ values from 0.60 ± 0.05 to 30.90 µM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.86 ± 0.90 µM). tandfonline.com Several of these synthesized compounds were found to be many folds more effective than the standard. tandfonline.com Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl ring are critical for inhibitory potency. researchgate.net For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), has been shown in some heterocyclic scaffolds to enhance urease inhibitory potential. nih.gov

Modulation of Specific Cellular Pathways

Beyond direct enzyme inhibition, the biological activities of this compound and its analogues extend to the modulation of complex cellular pathways, particularly those relevant to infectious diseases.

Investigating Potential Against Drug-Resistant Microorganisms

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a major global health challenge. Research into novel antimicrobial agents has identified trifluoromethyl-containing heterocyclic compounds as a promising area of investigation.

Analogues of this compound have shown significant potential in combating these resilient pathogens. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated that these compounds are effective growth inhibitors of drug-resistant Gram-positive bacteria. nih.gov For example, a compound featuring both a bromo and a trifluoromethyl substitution was identified as the most potent in its series, inhibiting the growth of three out of five tested S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov This compound also showed potent activity against S. epidermidis and E. faecium. nih.gov

Similarly, the incorporation of an indole moiety into other chemical scaffolds has yielded potent antimicrobial agents. Chalcone derivatives containing an unsubstituted 3-indolyl group and a trifluoromethylphenyl group showed more activity against tested bacterial and fungal species than standard drugs. nih.gov Specifically, against Staphylococcus aureus, these compounds (A3 and B3) produced significant zones of inhibition. nih.gov The MIC values for these potent compounds were found to be lower than the standard drug benzyl (B1604629) penicillin against several microbial strains, underscoring the contribution of the indole scaffold combined with the trifluoromethyl group to antimicrobial efficacy. nih.gov Further studies on 2-phenyl-1H-indoles have confirmed their antibacterial activity, with a higher susceptibility observed in Gram-negative bacteria compared to Gram-positive bacteria. researchgate.net

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound and its analogues are primarily attributed to their activity as inhibitors of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. A significant body of research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the protective COX-1 enzyme. nih.govacs.org

A prominent analogue, the 2'-trifluoromethyl derivative of indomethacin (B1671933), demonstrates this mechanism with high specificity. nih.govacs.org Indomethacin itself is a potent, non-selective COX inhibitor. acs.org However, research shows that replacing the 2'-methyl group on the phenyl ring of indomethacin with a more bulky trifluoromethyl (CF3) group results in a compound that is a highly potent and selective inhibitor of COX-2, while having virtually no activity against COX-1. nih.govacs.org This selectivity is a significant finding, as it suggests the trifluoromethyl group plays a crucial role in the compound's interaction within the enzyme's active site. nih.gov

Beyond COX inhibition, research into related structures suggests other potential anti-inflammatory pathways. For instance, an indazole analogue, 5-(2-(trifluoromethyl)phenyl)indazole, was identified as a potent antagonist of the transient receptor potential A1 (TRPA1) ion channel, which is involved in inflammatory pain. nih.gov Other related heterocyclic compounds have been shown to reduce inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

Exploration of Anticancer Mechanisms in Cell Lines

The 2-phenyl-1H-indole scaffold is a recognized pharmacophore in the development of anticancer agents, with numerous derivatives showing promise against various cancer cell lines. researchgate.net The inclusion of a trifluoromethyl group is also a common strategy in medicinal chemistry to enhance the pharmacological properties of potential anticancer drugs. nih.gov

Studies on 2-phenylindole (B188600) derivatives have demonstrated their cytotoxic potential against several human cancer cell lines. One investigation screened a series of these compounds against murine melanoma (B16F10), human lung cancer (A549), and human breast cancer (MDA-MB-231) cell lines. researchgate.net The results indicated that these derivatives possess moderate to potent anticancer activities, with some compounds showing significant efficacy against melanoma and lung cancer cells. researchgate.net

Mechanistic insights from analogues provide further understanding. For example, 2-(thiophen-2-yl)-1H-indole derivatives, which are structurally similar to 2-phenyl-indoles, have been shown to exert their anticancer effects on human colon cancer cells (HCT-116) by inducing cell cycle arrest at the S and G2/M phases. nih.gov These compounds also modulated the expression of specific microRNAs, increasing tumor-suppressing miR-30C and miR-107 while decreasing oncogenic miR-25. nih.gov Furthermore, hydroxylated biphenyl (B1667301) compounds, which are structurally related to curcumin (B1669340) and its indole-based analogues, were found to induce apoptosis in melanoma cells through the activation of caspases and cleavage of PARP (Poly (ADP-ribose) polymerase). cnr.it These compounds also caused an arrest in the G2/M transition of the cell cycle. cnr.it

Preclinical Assessment of Biological Effects in in vitro and in vivo (Animal) Models

Preclinical assessment is a critical phase in drug development that bridges the gap between initial discovery and human clinical trials. sci-hub.se It involves a comprehensive evaluation of a drug candidate's biological effects and safety profile using a combination of in vitro (cell-based), in vivo (animal), and ex vivo models. sci-hub.se These studies are essential for establishing proof-of-concept, understanding the mechanism of action, and gathering data required for regulatory approval to proceed with testing in humans. sci-hub.se

Cell-Based Assays and Phenotypic Screening

Cell-based assays are fundamental tools in preclinical research, allowing for the evaluation of a compound's effect on living cells. sciltp.com These assays can range from simple cytotoxicity tests to complex high-content screening (HCS) that simultaneously measures multiple cellular parameters. nih.govpharmaron.com Phenotypic screening, a key type of cell-based assay, identifies compounds based on their ability to produce a desired change in a cell's phenotype (its observable characteristics) without prior knowledge of the specific molecular target. sciltp.comtechnologynetworks.com This approach is powerful for discovering compounds with novel mechanisms of action. technologynetworks.com

In the context of this compound and its analogues, cell-based assays have been instrumental. For example, various 2-phenylindole derivatives were evaluated for their anticancer potential using MTT proliferation assays on a panel of human cancer cell lines, including those for melanoma, lung, and breast cancer, to determine their half-maximal inhibitory concentrations (IC50). researchgate.net

A specific indole analogue containing a trifluoromethyl group, Dirlotapide, was assessed for its potency as a microsomal triglyceride transfer protein (MTP) inhibitor using cell-based assays with human liver cancer cells (HepG2) and primary canine hepatocytes. nih.gov Phenotypic screening using large libraries of compounds against panels of cancer cell lines, such as the NCI-60 panel, is a common strategy to identify new anticancer agents and classify their potential mechanisms of action based on their activity patterns. figshare.com These screening efforts often utilize both traditional 2D monolayer cell cultures and more physiologically relevant 3D models like spheroids and organoids. technologynetworks.comnih.gov

Target Engagement Studies in Biological Systems

Target engagement studies are designed to confirm that a drug candidate physically interacts with its intended molecular target within a complex biological system, such as a living cell or a whole organism. Demonstrating target engagement is a crucial step in validating the mechanism of action and provides confidence that the observed biological effects are due to the intended interaction.

The 2'-trifluoromethyl analogue of indomethacin serves as an excellent example of target engagement for an anti-inflammatory mechanism. Detailed kinetic analyses in purified enzyme systems confirmed that the compound directly binds to and inhibits the COX-2 enzyme in a time-dependent manner. nih.govacs.org The low inhibition constant (Ki) provided strong evidence of a high-affinity interaction with the target protein. nih.govacs.org

Similarly, the indole derivative Dirlotapide was shown to be a potent inhibitor of the MTP enzyme in cellular assays, confirming its engagement with this specific target in a biological context. nih.gov In another example, an indazole analogue, 5-(2-(trifluoromethyl)phenyl)indazole, was identified as a potent and selective antagonist of the TRPA1 ion channel in an in vitro assay, with an IC50 value of 0.015 μM. nih.gov The subsequent demonstration of its efficacy in rodent models of inflammatory pain further supported that the compound engages its target in vivo to produce a therapeutic effect. nih.gov These studies are vital for linking a compound's molecular action to its ultimate physiological or pharmacological outcome.

Table of Compounds

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-phenyl-5-(trifluoromethyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) and phenyl rings. Based on the analysis of the parent compound, 2-phenylindole (B188600), and considering the electronic effects of the trifluoromethyl group, a predicted ¹H NMR spectrum can be outlined. The trifluoromethyl group at the C5 position, being a strong electron-withdrawing group, will deshield the protons on the indole ring, particularly H4 and H6.

The N-H proton of the indole ring is anticipated to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. The protons of the phenyl group will likely resonate in the aromatic region (δ 7.2-7.8 ppm). The protons on the indole ring are expected to show characteristic splitting patterns. H3 will likely be a singlet or a doublet with a small coupling to the N-H proton. H4, being adjacent to the trifluoromethyl group, is expected to be a doublet, and H6 and H7 will also show doublet or doublet of doublets splitting patterns depending on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of the carbons in the indole ring. The carbon atom directly attached to the trifluoromethyl group (C5) will be significantly deshielded. The CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts for the carbons of the phenyl ring are expected to be in the typical aromatic region (δ 120-140 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy is a powerful technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal will be characteristic of a trifluoromethyl group attached to an aromatic ring.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H 8.2-8.5 br s
H3 6.8-7.0 s
H4 7.8-8.0 d
H6 7.4-7.6 dd
H7 7.6-7.8 d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 138-140
C3 100-102
C3a 128-130
C4 120-122
C5 124-126 (q)
C6 118-120
C7 112-114
C7a 135-137
Phenyl-C 125-135

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₁₅H₁₀F₃N), the calculated monoisotopic mass is approximately 261.0765 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261.

The fragmentation pattern of this compound is expected to be influenced by the stability of the indole ring and the presence of the phenyl and trifluoromethyl substituents. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules or radicals. The trifluoromethyl group can be lost as a ·CF₃ radical (mass 69), leading to a fragment ion at m/z 192. Cleavage of the phenyl group could also occur, resulting in a fragment at m/z 184 (M - C₆H₅). Further fragmentation of the indole ring system would lead to a series of smaller ions.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
261 [M]⁺
192 [M - CF₃]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not available in the reviewed literature, insights can be drawn from the crystal structure of a closely related compound, 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) tandfonline.com.

In the solid state, this compound is expected to adopt a planar or near-planar conformation for the indole ring system. The phenyl group at the C2 position would likely be twisted relative to the indole plane to minimize steric hindrance. The trifluoromethyl group at the C5 position will influence the crystal packing through intermolecular interactions.

Intermolecular interactions such as hydrogen bonding involving the indole N-H group and potential C-H···F or π-π stacking interactions are expected to play a significant role in the crystal packing. The N-H group can act as a hydrogen bond donor, forming chains or networks of molecules. The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The fluorine atoms of the trifluoromethyl group can also participate in weak C-H···F hydrogen bonds.

Spectroscopic Techniques for Investigating Molecular Interactions

Beyond structural elucidation, spectroscopic techniques can be employed to study the non-covalent interactions of this compound, which are crucial for understanding its behavior in different environments and its potential applications.

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated indole and phenyl ring systems. The position and intensity of these bands can be sensitive to the solvent environment, providing information about solute-solvent interactions.

Fluorescence Spectroscopy: Many indole derivatives are fluorescent. The fluorescence emission spectrum of this compound can provide insights into its excited-state properties and its interactions with the surrounding medium. Quenching or enhancement of fluorescence in the presence of other molecules can indicate the formation of intermolecular complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and studying hydrogen bonding. The N-H stretching vibration of the indole ring, typically observed around 3400-3500 cm⁻¹, can provide information about hydrogen bonding interactions. A shift to lower wavenumbers and broadening of this band would indicate the involvement of the N-H group in hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1100-1300 cm⁻¹.

Future Research Directions and Translational Potential in Chemical Biology

Expansion of Chemical Space through Novel Indole (B1671886) Scaffolds

A primary direction for future research is the significant expansion of the chemical space around the 2-phenyl-5-(trifluoromethyl)-1H-indole core. researchgate.net The development of efficient synthetic methods that allow for rapid access to functionalized indoles with diverse substitution patterns is an emerging area of interest. organic-chemistry.org Strategies involving late-stage skeletal remodeling of the indole framework offer powerful potential to access novel bioisosteres, such as quinazolines or quinoxalines, thereby broadening the structural diversity and potential biological activities of the resulting compounds. researchgate.net The creation of libraries based on the indole scaffold is essential for discovering new drugs with improved potency and for conducting thorough structure-activity relationship (SAR) studies. organic-chemistry.org Such studies, which correlate the molecular structure of the indole core and its substitution patterns with interactions at biological targets, are crucial for rational drug design. mdpi.com This systematic derivatization will enable a deeper understanding of how modifications to the scaffold influence its pharmacological properties. organic-chemistry.org

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

While this compound is achiral, the synthesis of its chiral derivatives represents a significant and compelling frontier. The development of new synthetic methodologies for the efficient construction of enantiomerically pure substituted indoles has seen important growth, utilizing both metal-catalyzed and organocatalyzed enantioselective technologies. capes.gov.br Catalytic asymmetric synthesis is recognized as the most effective method for obtaining chiral compounds, and its application to indole-based heterocycles is a topic of great interest. researchgate.netacs.org Future efforts will likely focus on creating versatile platform molecules derived from indoles that can undergo asymmetric reactions to produce a wide array of chiral heterocyclic scaffolds with structural complexity. researchgate.netacs.org For instance, chiral Brønsted acids have been successfully used in the transfer hydrogenation of indole derivatives, offering a metal-free pathway to optically active indolines with high enantioselectivity. organic-chemistry.org The ability to produce specific enantiomers is critical, as different stereoisomers can exhibit vastly different biological activities, allowing for more precise targeting and potentially reducing off-target effects. Some enantiopure N-aminoindole products have already shown promising cytotoxic activities against certain cancer cell lines, highlighting the utility of these methods. rsc.org

Identification of Novel Biological Targets for Indole Derivatives

A crucial area for future investigation is the identification and validation of novel biological targets for derivatives of this compound. The indole scaffold is a key structural component in a vast number of compounds with applications in pharmaceuticals and agriculture. derpharmachemica.com While 2-phenyl indole derivatives are known to possess potential anticancer, anti-inflammatory, and antiviral properties, a comprehensive understanding of their specific molecular targets is often lacking. mdpi.comomicsonline.org Computational repurposing campaigns, using ligand-based similarity searches against databases of known drugs and bioactive molecules, can predict potential new targets for this versatile scaffold. f1000research.com For example, such in silico methods have previously identified the vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole (B195798) derivatives. f1000research.com Furthermore, high-throughput screening of indole derivative libraries followed by structure-based drug design has led to the discovery of potent and selective inhibitors for targets like matrix metalloproteinase-9 (MMP-9), which has therapeutic potential for neurodegenerative diseases. nih.gov Identifying these protein interactions is fundamental to elucidating the mechanism of action and unlocking the full therapeutic potential of this class of compounds. f1000research.com

Applications in Chemical Probes and Tool Compounds for Biological Research

Beyond direct therapeutic applications, the this compound scaffold is a promising candidate for the development of chemical probes and tool compounds. These specialized molecules are designed to study and manipulate biological systems, providing invaluable insights into protein function and cellular pathways. The indole structure can be strategically modified to incorporate functional handles suitable for attaching reporter tags, such as fluorescent dyes or biotin, without abolishing its biological activity. Such probes can be used for a variety of applications, including affinity chromatography to pull down and identify protein targets, or in fluorescence microscopy to visualize the subcellular localization of a target protein. The unique properties of the trifluoromethyl group, such as its influence on lipophilicity and binding, can be leveraged to create highly specific and potent tool compounds for interrogating biological processes with high precision. mdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing 2-phenyl-5-(trifluoromethyl)-1H-indole, and how are intermediates characterized?

Methodological Answer:
A common approach involves electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, iodine-catalyzed methods (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours) yield up to 98% efficiency in forming indole derivatives . Key intermediates are characterized via multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity. Thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) are critical for tracking reaction progress .

Advanced: How can reaction conditions be optimized for high-yield synthesis of trifluoromethyl-substituted indoles?

Methodological Answer:
Optimization requires systematic variation of catalysts, solvents, and temperatures. For instance, iodine catalysis in MeCN at 40°C outperforms FeCl₃ or AlCl₃ (Table 1). Yield improvements are achieved by adjusting catalyst loading (5–10 mol%) and reaction time (5–24 hours). Kinetic studies using in situ NMR or LC-MS help identify bottlenecks, such as byproduct formation or incomplete trifluoromethyl group incorporation .

Table 1: Reaction Optimization for Trifluoromethyl-Indole Synthesis (Adapted from )

ConditionCatalystTemp (°C)Time (h)Yield (%)
16I₂ (10%)40598
14FeCl₃401267
11I₂ (10%)rt2451

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming the presence and electronic environment of the trifluoromethyl group. Chemical shifts typically range between δ -60 to -65 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for verifying the indole core and substituent positions. SHELX software is widely used for refinement .
  • HRMS : Validates molecular formula and detects isotopic patterns for fluorine-containing species .

Advanced: How can researchers resolve contradictions in crystallographic data versus computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding) not accounted for in gas-phase DFT calculations. Use graph-set analysis (e.g., Etter’s rules) to map hydrogen-bonding networks in the crystal lattice. Pair experimental data (from SHELXL-refined structures) with periodic boundary condition (PBC) DFT simulations to reconcile differences .

Basic: What safety protocols are recommended for handling trifluoromethyl-substituted indoles?

Methodological Answer:
While specific toxicity data for this compound may be limited, analogs like 5-(trifluoromethoxy)-1H-indole require standard lab precautions:

  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Store at -20°C in airtight containers to prevent degradation .

Advanced: How can computational methods predict the electronic properties of trifluoromethyl-substituted indoles?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies, polarizability, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, models substituent effects on aromaticity and charge distribution . Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions.

Advanced: What strategies improve SAR studies for indole derivatives targeting biological activity?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 2, 5, and 7.
  • Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., N-H⋯O/F interactions) with bioactivity using graph-set analysis .
  • In Silico Docking : Use MOE or AutoDock to predict binding affinities for targets like kinases or GPCRs, guided by X-ray structures of related indole-protein complexes .

Basic: How are hydrogen-bonding patterns analyzed in indole crystals?

Methodological Answer:
ORTEP-III or Mercury software visualizes intermolecular interactions. For example, the indole N-H often forms hydrogen bonds with electron-rich groups (e.g., carbonyls). Graph-set notation (e.g., D for donor, A for acceptor) categorizes motifs like R₂²(8) rings, common in indole derivatives .

Advanced: Can photochemical methods be applied to synthesize this compound?

Methodological Answer:
Yes, photochemical [3+2] cycloadditions between azides and alkynes offer a route to indole cores under mild conditions. Optimize UV irradiation time (e.g., 365 nm for 6–12 hours) and solvent (e.g., THF) to minimize side reactions. Monitor progress via in situ IR for azide consumption (≈2100 cm⁻¹ peak) .

Advanced: How do isotopic labeling (e.g., ¹⁹F) and solid-state NMR aid in studying indole dynamics?

Methodological Answer:

  • ¹⁹F NMR in Oriented Systems : Resolves conformational changes in crystals or lipid bilayers. For example, 5-fluoro-2-(trifluoromethyl)-1H-indole shows distinct chemical shifts when aligned in magnetic fields, revealing anisotropic mobility .
  • CP/MAS NMR : Detects polymorphism in solid-state formulations, critical for pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.